Budralazine

Description

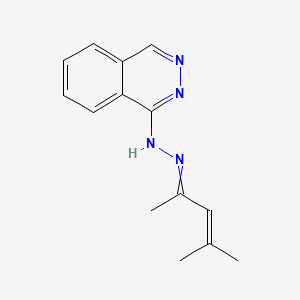

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N4 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine |

InChI |

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18) |

InChI Key |

DQGFCLJXYFXXIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |

Related CAS |

78859-43-5 (mono-hydrochloride) |

Origin of Product |

United States |

Foundational & Exploratory

Budralazine's Mechanism of Action: A Technical Guide to a Direct-Acting Vasodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a phthalazine derivative, exerts its antihypertensive effects through direct vasodilation of arterial smooth muscle. This technical guide synthesizes the available preclinical data to elucidate its core mechanism of action. Experimental evidence indicates that this compound's primary mechanism involves the inhibition of calcium ion influx into vascular smooth muscle cells, a key step in the process of muscle contraction. This action is independent of cyclic nucleotide signaling pathways. While sharing structural and functional similarities with its predecessor, Hydralazine, this compound exhibits a distinct pharmacological profile, including a lower potency in inducing reflex tachycardia. This document provides a comprehensive overview of the signaling pathways, supporting quantitative data from key experiments, and detailed experimental protocols for the study of this compound.

Core Mechanism of Action: Inhibition of Vascular Calcium Flux

This compound's vasodilatory effect is primarily achieved through its direct action on vascular smooth muscle, leading to a reduction in peripheral resistance and a subsequent lowering of blood pressure.[1] The core of this mechanism lies in its ability to interfere with the calcium dynamics essential for muscle contraction.

Unlike many other vasodilators, this compound's action does not appear to involve the modulation of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) levels. Studies in spontaneously hypertensive rats have shown that effective antihypertensive oral doses of this compound do not cause significant changes in the aortic levels of these cyclic nucleotides.[1] This suggests that its mechanism is distinct from that of drugs that rely on the activation of adenylyl cyclase or guanylyl cyclase.

The primary mode of action is the inhibition of calcium ion (Ca2+) movement across the vascular smooth muscle cell membrane.[1] this compound has been shown to relax contractions induced by both potassium chloride (KCl) and noradrenaline in isolated rabbit aorta in a concentration-dependent manner.[1] Furthermore, in K+-depolarized aortic preparations, this compound produces a concentration-related inhibition of the contractile response to the cumulative addition of Ca2+.[1] This strongly indicates that this compound blocks the influx of extracellular calcium, which is a critical trigger for the contractile machinery of the smooth muscle.

While the precise molecular target for this calcium inhibition is not fully elucidated, it is hypothesized to be similar to that of Hydralazine, which is thought to interfere with inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum. However, the direct evidence for this compound points more strongly to an effect on transmembrane calcium flux.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation, emphasizing the inhibition of calcium influx in vascular smooth muscle cells.

References

Budralazine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a phthalazine derivative, is a direct-acting vasodilator with antihypertensive properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed information on its mechanism of action, alongside a comparative analysis with the structurally related compound hydralazine, is presented. This document also outlines key experimental methodologies for its study and summarizes available quantitative data to support further research and development.

Chemical Structure and Identifiers

This compound is chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine.[1] Its structure features a phthalazine ring system linked to a hydrazone side chain.

| Identifier | Value |

| IUPAC Name | N'-(4-methylpent-3-en-2-ylidene)phthalazin-1-ylhydrazine |

| Systematic Name | 4-METHYL-3-PENTEN-2-ONE (1-PHTHALAZINYL)HYDRAZONE |

| CAS Number | 36798-79-5 |

| Molecular Formula | C₁₄H₁₆N₄ |

| Molecular Weight | 240.3 g/mol |

| SMILES | CC(=CC(=NNc1c2ccccc2cnn1)C)C |

| InChIKey | DQGFCLJXYFXXIJ-UHFFFAOYSA-N |

| InChI | InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18) |

Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.1 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| Topological Polar Surface Area | 50.2 Ų | PubChem (Computed) |

| Heavy Atom Count | 18 | PubChem (Computed) |

| Complexity | 331 | PubChem (Computed) |

Note: The properties listed above are computationally predicted and may differ from experimental values.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects primarily through direct vasodilation of arterial smooth muscle. While the precise molecular mechanism is not fully elucidated, experimental evidence suggests it shares similarities with hydralazine. The proposed mechanisms include:

-

Inhibition of Calcium Fluxes: this compound likely interferes with the influx and/or release of calcium ions within vascular smooth muscle cells. Calcium ions are essential for the contractile process of these cells. By reducing intracellular calcium concentrations, this compound leads to muscle relaxation and vasodilation.

-

Direct Effect on Vascular Smooth Muscle: Studies have shown that this compound has a direct relaxing effect on vascular smooth muscle, independent of the endothelium.

The vasodilatory action of this compound results in a decrease in peripheral resistance, leading to a reduction in blood pressure.

Pharmacological Profile

Comparative studies with hydralazine have revealed key aspects of this compound's pharmacological profile:

-

Antihypertensive Effect: Oral administration of this compound produces a dose-dependent and sustained antihypertensive effect. It is reported to be 2-3 times less potent than hydralazine in this regard.[1]

-

Effects on Plasma Renin Activity: this compound is approximately 8 times less potent than hydralazine in increasing plasma renin activity in normotensive rats.[1]

-

Other Pharmacological Effects: At effective antihypertensive doses, this compound has been observed to inhibit spontaneous motor activity, gastrointestinal propulsion, gastric emptying rate, gastric secretion, and urine output in animal models. These effects are generally less potent than those produced by hydralazine.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, methodologies for the related compound, hydralazine, can serve as a valuable starting point for developing protocols for this compound.

Synthesis

The synthesis of phthalazine derivatives often involves the condensation of a phthalic acid derivative with a hydrazine compound. For this compound, a potential synthetic route would involve the reaction of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one.

DOT Script for a potential synthesis workflow:

Caption: Potential synthesis workflow for this compound.

Analytical Methods

Various analytical techniques can be employed for the characterization and quantification of this compound. Given its structural similarity to hydralazine, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are likely to be effective.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be a suitable approach. Key parameters to optimize would include:

-

Column: A C18 column is a common choice for compounds of this nature.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation from impurities or metabolites.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

4.2.2. Gas Chromatography (GC)

GC can also be used, potentially with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity, given the nitrogen-rich structure of this compound. Derivatization may be required to improve volatility and thermal stability.

DOT Script for a general analytical workflow:

Caption: General analytical workflow for this compound.

Signaling Pathways

The vasodilatory effect of this compound is mediated by its action on vascular smooth muscle cells. The signaling pathway, while not fully elucidated for this compound specifically, is believed to be analogous to that of hydralazine, which involves the modulation of intracellular calcium levels.

DOT Script for the proposed signaling pathway:

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound is a vasodilator with a pharmacological profile similar to, but less potent than, hydralazine. Its direct action on vascular smooth muscle, likely through the inhibition of calcium fluxes, leads to its antihypertensive effects. While more research is needed to fully characterize its physicochemical properties and to develop and validate specific analytical and synthetic protocols, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. The provided conceptual frameworks for synthesis, analysis, and signaling pathways offer starting points for further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis of Budralazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budralazine, chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazinyl]phthalazine, is a peripheral vasodilator that has been utilized as an antihypertensive agent. Its synthesis is a multi-step process primarily involving the formation of the core phthalazine structure followed by the introduction of the hydrazone side chain, which is crucial for its pharmacological activity. This technical guide provides a comprehensive overview of the likely synthetic pathway for this compound, detailing the necessary precursors, reaction steps, and experimental protocols based on established chemical literature for analogous compounds.

Core Synthesis Pathway

The synthesis of this compound can be logically divided into two primary stages:

-

Formation of 1-Hydrazinophthalazine (Hydralazine): This intermediate is the cornerstone of the synthesis. The most common route starts from phthalic anhydride or its derivatives.

-

Condensation to Form this compound: The final step involves the reaction of 1-hydrazinophthalazine with a suitable carbonyl compound to form the characteristic hydrazone moiety of this compound.

The overall synthesis workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 1-Hydrazinophthalazine (Hydralazine)

The synthesis of the key intermediate, 1-hydrazinophthalazine, is a well-documented process. It typically proceeds in two steps from phthalazinone.

Step 1.1: Synthesis of 1-Chlorophthalazine

The first step involves the conversion of 1(2H)-phthalazinone to 1-chlorophthalazine. This is a crucial step to activate the phthalazine ring for subsequent nucleophilic substitution.

Caption: Synthesis of 1-Chlorophthalazine from Phthalazinone.

Experimental Protocol:

A general procedure for the synthesis of 1-chlorophthalazine involves the reaction of 1(2H)-phthalazinone with phosphorus oxychloride.

-

Reagents: 1(2H)-Phthalazinone, Phosphorus oxychloride (POCl₃).

-

Procedure: A mixture of 1(2H)-phthalazinone and an excess of phosphorus oxychloride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, leading to the precipitation of 1-chlorophthalazine. The solid product is collected by filtration, washed with water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | 1 mole 1(2H)-Phthalazinone to 3-5 moles POCl₃ | General laboratory practice |

| Reaction Temperature | 80-110 °C (Reflux) | General laboratory practice |

| Reaction Time | 2-4 hours | General laboratory practice |

| Yield | Typically high, often >90% | General laboratory practice |

Step 1.2: Synthesis of 1-Hydrazinophthalazine (Hydralazine)

The second step is the nucleophilic substitution of the chloro group in 1-chlorophthalazine with hydrazine.

Caption: Synthesis of 1-Hydrazinophthalazine from 1-Chlorophthalazine.

Experimental Protocol:

The synthesis of 1-hydrazinophthalazine is achieved by reacting 1-chlorophthalazine with hydrazine hydrate.

-

Reagents: 1-Chlorophthalazine, Hydrazine hydrate, Ethanol.

-

Procedure: 1-Chlorophthalazine is dissolved in ethanol, and hydrazine hydrate is added to the solution. The reaction mixture is then heated under reflux.

-

Work-up: Upon cooling, the product, 1-hydrazinophthalazine, crystallizes from the solution. The crystals are collected by filtration, washed with cold ethanol, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | 1 mole 1-Chlorophthalazine to excess Hydrazine Hydrate | General laboratory practice |

| Solvent | Ethanol | General laboratory practice |

| Reaction Temperature | Reflux | General laboratory practice |

| Reaction Time | 2-6 hours | General laboratory practice |

| Yield | 70-90% | General laboratory practice |

Stage 2: Synthesis of this compound

The final stage in the synthesis of this compound is the formation of the hydrazone by the condensation of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one (commonly known as mesityl oxide). This reaction is a classic example of Schiff base formation.

Caption: Synthesis of this compound via condensation.

Experimental Protocol (Proposed):

While a specific detailed protocol for this compound was not found in the searched literature, a general and reliable method for the synthesis of similar hydrazones from hydralazine can be proposed.

-

Reagents: 1-Hydrazinophthalazine, 4-Methyl-3-penten-2-one (Mesityl Oxide), Ethanol, Glacial Acetic Acid (catalyst).

-

Procedure: Equimolar amounts of 1-hydrazinophthalazine and 4-methyl-3-penten-2-one are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is heated under reflux. The reaction is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled. The precipitated product, this compound, is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent like ethanol to achieve higher purity.

Quantitative Data (Estimated):

The following data are estimations based on typical yields for similar hydrazone formation reactions.

| Parameter | Estimated Value |

| Reactant Ratio | 1:1 molar ratio |

| Solvent | Ethanol |

| Catalyst | Catalytic amount of Acetic Acid |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 2-8 hours |

| Yield | 70-90% |

Conclusion

The synthesis of this compound is a straightforward process rooted in fundamental organic chemistry principles. The pathway involves the reliable formation of the key 1-hydrazinophthalazine intermediate, followed by a high-yielding condensation reaction to form the final hydrazone product. The protocols outlined in this guide, based on established methodologies for similar compounds, provide a solid foundation for the laboratory-scale synthesis of this compound. Further optimization of reaction conditions and purification techniques may be necessary to achieve pharmaceutical-grade purity and yield.

Budralazine: A Technical Overview of a Hydralazine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a derivative of the well-established antihypertensive agent hydralazine, emerged as a compound of interest for its vasodilatory and sympathoinhibitory properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, with a focus on its preclinical and metabolic studies. Quantitative data from key experiments are presented in tabular format for comparative analysis. Detailed experimental methodologies are provided, and key physiological relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Discovery and History

This compound, also known by the developmental code DJ-1461, is chemically identified as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine. Its development is intrinsically linked to the history of hydralazine, a direct-acting smooth muscle relaxant discovered by scientists at Ciba while searching for antimalarial drugs.[1] The antihypertensive properties of hydralazine were first reported in 1950, and it was approved by the FDA in 1953.[1]

As a hydralazine analog, this compound was investigated for its potential as an antihypertensive agent with a modified pharmacological profile. The earliest cited research on this compound (DJ-1461) dates back to 1974, where its antihypertensive activity was initially described.[2] Subsequent studies in the late 1970s further elucidated its metabolic fate and compared its pharmacological effects to its parent compound, hydralazine.

Synthesis

While specific, detailed synthesis protocols for this compound are not widely published in readily available literature, its structure as a hydrazone derivative of hydralazine suggests a likely synthetic route involving the condensation of hydralazine with mesityl oxide (4-methyl-3-penten-2-one).

A general conceptual workflow for such a synthesis is presented below.

Pharmacological Profile

Mechanism of Action

This compound, like its parent compound hydralazine, is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle.[3] The precise molecular mechanism of hydralazine involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[4] This leads to a decrease in peripheral vascular resistance, subsequently lowering blood pressure.

A distinguishing feature of this compound is its apparent central sympathoinhibitory action at lower doses, which can lead to bradycardia, a contrast to the reflex tachycardia often seen with hydralazine. At higher doses, however, this compound can also produce tachycardia.

The proposed mechanism of action leading to vasodilation is illustrated in the following signaling pathway.

Preclinical Efficacy

Preclinical studies in rat models have demonstrated the antihypertensive effects of this compound.

Table 1: Antihypertensive Effect of this compound in Anesthetized Rats

| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Effect on Cardiac Sympathetic Nerve Activity | Effect on Preganglionic Adrenal Sympathetic Nerve Activity |

| 0.5 | Dose-dependent reduction | Decrease | Not specified |

| 1.0 | Dose-dependent reduction | Decrease | Reduced |

| 5.0 | Dose-dependent reduction | Increase | Increase |

Data extracted from a study on the anti-tachycardic mechanism of this compound.

Table 2: Comparative Antihypertensive Potency of this compound and Hydralazine in DOCA/saline Hypertensive Rats (Single Oral Administration)

| Compound | Antihypertensive Potency |

| This compound | 2-3 times less potent than hydralazine |

| Hydralazine | Baseline |

Data from a comparative pharmacological study.

Pharmacokinetics and Metabolism

The metabolism of this compound has been investigated in rats using radiolabeled compounds.

Absorption and Distribution

Following oral administration of [14C]this compound to rats, peak plasma levels of radioactivity were observed. A notable finding was the high retention of radioactivity in the aorta wall, which correlated with the time course of blood pressure reduction.

Metabolism

Metabolic studies indicate that this compound is extensively metabolized. In plasma, the parent drug was detectable for a limited time, with 1-hydrazinophthalazine (hydralazine) being a significant metabolite.

Table 3: Pharmacokinetic Parameters of [14C]this compound in Rats (Oral Administration)

| Parameter | Value |

| Peak Plasma Level of 14C | 3.6 µg equiv. of this compound/ml |

| Parent Drug in Plasma (within 4h) | ~5% of total 14C |

| 1-hydrazinophthalazine in Plasma (within 16h) | ~15% of total 14C |

| 24h Urinary Excretion of 14C | 45% of dose |

| 24h Fecal Excretion of 14C | 37% of dose |

Data from a study on the metabolism of this compound.

The metabolic pathway of this compound likely involves its conversion to hydralazine, which then undergoes further metabolism. The metabolism of hydralazine is known to be influenced by acetylator phenotype.

Experimental Protocols

Antihypertensive Activity in Anesthetized Rats

-

Animal Model: Normotensive male Wistar rats.

-

Anesthesia: Urethane and α-chloralose administered intraperitoneally.

-

Drug Administration: this compound (0.5-5.0 mg/kg) administered intravenously.

-

Measurements:

-

Mean arterial pressure.

-

Cardiac sympathetic nerve activity (ICNA) via electrophysiological techniques.

-

Preganglionic adrenal sympathetic nerve activity (ASNA) via electrophysiological techniques.

-

Aortic depressor nerve activity (ADNA).

-

Carotid sinus nerve activity.

-

-

Objective: To elucidate the anti-tachycardic effect of this compound.

Metabolism Study in Rats

-

Animal Model: Normotensive and spontaneously hypertensive rats.

-

Test Substance: [14C]this compound administered orally.

-

Sample Collection: Plasma, urine, and feces collected at various time points.

-

Analysis:

-

Measurement of total radioactivity in plasma, urine, and feces.

-

Identification and quantification of this compound and its metabolites in plasma.

-

Macroautoradiography to determine tissue distribution of radioactivity.

-

-

Objective: To investigate the metabolic fate of this compound.

The general workflow for a preclinical antihypertensive study is outlined below.

Conclusion

This compound, a hydralazine derivative, demonstrates potent antihypertensive effects through direct vasodilation, likely mediated by the inhibition of intracellular calcium release in vascular smooth muscle. Its unique sympathoinhibitory action at lower doses distinguishes it from its parent compound. Preclinical studies have provided valuable insights into its efficacy and metabolic profile, indicating extensive metabolism with hydralazine as a key intermediate. Further research, particularly clinical trials in humans, would be necessary to fully elucidate its therapeutic potential and safety profile for the management of hypertension.

References

- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fayoum.edu.eg [fayoum.edu.eg]

- 3. Antihypertensive and general pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydralazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Budralazine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of budralazine and its analogues, a class of compounds primarily known for their vasodilatory and antihypertensive properties. This document delves into their core pharmacology, mechanism of action, structure-activity relationships, and key experimental protocols relevant to their synthesis and evaluation. Quantitative data are presented in structured tables for comparative analysis, and cellular signaling pathways are visualized using detailed diagrams to facilitate a deeper understanding of their molecular interactions.

Introduction

This compound, chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine, is a direct-acting vasodilator drug.[1] As a derivative of hydralazine, it shares a similar pharmacological profile, primarily exerting its effects on vascular smooth muscle to induce relaxation and consequently lower blood pressure.[1] The exploration of this compound analogues and derivatives is a continuing area of research aimed at developing novel therapeutic agents with improved efficacy, selectivity, and safety profiles for the management of hypertension and other cardiovascular disorders. This guide serves as a technical resource for professionals engaged in the research and development of these compounds.

Core Pharmacology and Mechanism of Action

The primary pharmacological effect of this compound and its analogues is vasodilation, which is achieved through a direct action on vascular smooth muscle cells.[1] While the precise molecular mechanisms are not fully elucidated for every analogue, the prevailing understanding, largely extrapolated from studies on its parent compound hydralazine, points to a multi-faceted mode of action.

2.1. Inhibition of Intracellular Calcium Release

A key mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum (SR) within vascular smooth muscle cells.[2] Specifically, these compounds are thought to interfere with the inositol 1,4,5-trisphosphate (IP3) signaling pathway.[2] By inhibiting IP3-induced calcium release, the cytosolic calcium concentration is reduced, leading to a decrease in the activation of myosin light chain kinase and subsequent muscle relaxation.

2.2. Modulation of Potassium Channels

Evidence also suggests the involvement of potassium channels in the vasodilatory effects of hydralazine-like compounds. The activation of high-conductance calcium-activated potassium (BKCa) channels has been proposed as a contributing mechanism. Opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, further reducing intracellular calcium levels.

The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation:

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound and its analogues generally revolves around the core structure of 1-hydrazinophthalazine. This key intermediate can be derived from 1-chlorophthalazine, which is in turn synthesized from phthalazinone. The general synthetic scheme involves the condensation of 1-hydrazinophthalazine with various aldehydes or ketones to yield the corresponding hydrazone derivatives.

3.1. General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis of this compound analogues:

Caption: General workflow for the synthesis of this compound analogues.

Quantitative Data

The following tables summarize key quantitative data for this compound and a selection of its analogues and derivatives.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Peak Plasma Concentration (¹⁴C) | 3.6 µg equiv./mL | |

| Time to Peak Plasma Concentration | Not specified | |

| Parent Drug in Plasma (at 4h) | ~5% of total ¹⁴C | |

| 1-Hydrazinophthalazine in Plasma (at 16h) | ~15% of total ¹⁴C | |

| Urinary Excretion (24h) | 45% of dose | |

| Fecal Excretion (24h) | 37% of dose |

Table 2: Vasodilatory Activity of Phthalazine Derivatives

| Compound | EC₅₀ (µM) | Reference |

| Hydralazine (Reference) | 18.21 | |

| Nitroglycerin (Reference) | 0.1824 | |

| Analogue 2a | 0.4240 | |

| Analogue 2b | 0.2250 | |

| Analogue 2c | 0.2624 | |

| Analogue 2d | 0.1916 | |

| Analogue 2e | 0.1162 | |

| Analogue 2g | 0.2180 | |

| Analogue 2h | 0.07154 | |

| Analogue 2j | 0.02916 |

Experimental Protocols

5.1. Synthesis of 1-Hydrazinophthalazine (General Procedure)

This protocol is a generalized representation based on established methods for synthesizing the core intermediate.

-

Preparation of 1-Chlorophthalazine: 1-Phthalazinone is reacted with an excess of phosphorus oxychloride. The mixture is heated, typically at reflux, for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate of 1-chlorophthalazine is collected by filtration and washed with cold water.

-

Formation of 1-Hydrazinophthalazine: The prepared 1-chlorophthalazine is suspended in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is added, and the mixture is heated at reflux for several hours. Upon cooling, 1-hydrazinophthalazine crystallizes from the solution. The product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

5.2. Synthesis of this compound Analogues (General Condensation Procedure)

This protocol outlines the general method for creating hydrazone derivatives from 1-hydrazinophthalazine.

-

1-Hydrazinophthalazine is dissolved in a suitable solvent, such as ethanol or methanol.

-

A slight molar excess of the desired aldehyde or ketone (e.g., 3-methyl-2-butanone for this compound synthesis) is added to the solution.

-

A catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) may be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography.

-

Upon completion, the product often precipitates from the solution upon cooling. If not, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent or by column chromatography.

5.3. In Vitro Vasodilation Assay

This protocol is based on standard methods for assessing the vasodilatory effects of compounds on isolated arterial rings.

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Contraction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.5 g. Following equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine or potassium chloride.

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., a this compound analogue) are added to the organ bath at regular intervals.

-

Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Conclusion

This compound and its analogues represent a promising class of vasodilators with significant potential for the treatment of hypertension. Their mechanism of action, centered on the modulation of intracellular calcium and potassium channel activity, offers multiple avenues for structural modification to enhance therapeutic efficacy and selectivity. The synthetic routes and experimental protocols detailed in this guide provide a foundational framework for researchers to further explore the structure-activity relationships within this compound class and to develop novel, improved antihypertensive agents. Continued investigation into the specific molecular targets and signaling pathways of individual analogues will be crucial for advancing these compounds toward clinical application.

References

Budralazine: A Technical Examination of In Vitro and In Vivo Vasodilatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vasodilatory effects of Budralazine, a phthalazine derivative antihypertensive agent. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents the foundational findings from key studies on this compound and supplements them with detailed quantitative data from its close structural and functional analog, Hydralazine. This comparative approach offers a robust understanding of the pharmacological profile of this class of vasodilators.

In Vitro Effects: Direct Action on Vascular Smooth Muscle

In vitro studies are crucial for elucidating the direct effects of a compound on isolated tissues, free from systemic physiological influences. Research indicates that this compound, much like Hydralazine, exerts a direct relaxant effect on vascular smooth muscle.

Data Presentation: In Vitro Vasorelaxation

The following tables summarize the observed in vitro effects. Table 1 outlines the findings for this compound, while Table 2 provides more detailed quantitative data for its analog, Hydralazine, for comparative purposes.

Table 1: Summary of this compound In Vitro Effects

| Experimental Model | Agonist (Contraction Agent) | Observed Effect of this compound | Data Type | Source |

|---|---|---|---|---|

| Isolated Rabbit Aorta | Potassium Chloride (KCl) | Concentration-dependent relaxation | Qualitative | [1] |

| Isolated Rabbit Aorta | Noradrenaline (NA) | Concentration-dependent relaxation | Qualitative | [1] |

| K+-Depolarized Rabbit Aorta | Calcium Chloride (CaCl2) | Concentration-related inhibition of contraction | Qualitative | [1] |

| Isolated Perfused Rabbit Ear Vasculature | K+ or NA | Dose-dependent dilation | Qualitative |[1] |

Table 2: Representative Quantitative In Vitro Effects of Hydralazine

| Experimental Model | Agonist (Contraction Agent) | Key Parameter | Value | Source |

|---|---|---|---|---|

| Rabbit Pulmonary Artery | Phenylephrine | EC50 for relaxation | 16 ± 2 µM | [2] |

| Rabbit Aorta | Phenylephrine | EC50 for relaxation | 20 ± 1 µM | |

| Bovine Carotid Artery Myofibrils | Ca2+ | Half-maximal inhibition of ATPase & Phosphorylation | 2 x 10-5 M (20 µM) |

| Rat Tail Artery | Noradrenaline, 5-HT, KCl | Inhibition of CaCl2 dose-response | Significant at 5 x 10-4 M | |

Experimental Protocols

The following are representative protocols for assessing the in vitro vasodilatory properties of a compound like this compound.

Protocol 1: Isolated Aortic Ring Assay

-

Tissue Preparation: Male New Zealand rabbits are euthanized, and the thoracic aorta is immediately excised and placed in cold Krebs-Henseleit physiological salt solution (PSS). The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a cotton swab.

-

Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension (e.g., 2 grams) is applied, and the rings are allowed to equilibrate for at least 60 minutes.

-

Contraction: A stable contraction is induced by adding a contractile agent to the bath. Common agents include:

-

High Potassium Solution (e.g., 80 mM KCl): To induce depolarization-dependent contraction.

-

Noradrenaline (e.g., 10-7 M): To induce receptor-mediated contraction via α-adrenergic receptors.

-

-

Drug Administration: Once a stable plateau of contraction is reached, this compound is added to the organ bath in a cumulative, concentration-dependent manner.

-

Data Analysis: The relaxation induced by this compound is measured as a percentage decrease from the maximal contraction induced by the agonist. A concentration-response curve is plotted to determine parameters such as EC50 (the concentration of drug that produces 50% of the maximal relaxation).

Visualization: In Vitro Experimental Workflow

Caption: General workflow for an in vitro isolated aortic ring assay.

In Vivo Effects: Systemic Hemodynamic Changes

In vivo studies assess the effects of a drug in a whole, living organism, providing insight into its systemic impact on parameters like blood pressure, heart rate, and regional blood flow, which integrate the drug's direct actions with the body's compensatory responses.

Data Presentation: In Vivo Hemodynamics

Table 3 summarizes the reported in vivo effects of this compound. For a quantitative perspective, Table 4 details the hemodynamic effects observed with Hydralazine in animal models.

Table 3: Summary of this compound In Vivo Effects

| Experimental Model | Administration Route | Observed Effect | Data Type | Source |

|---|---|---|---|---|

| Anesthetized Dogs | Intravenous (IV) | Fall in mean blood pressure, increased cardiac output, increased regional blood flow, decreased vascular resistance | Qualitative | |

| Anesthetized Dogs | Intra-arterial (Femoral) | Dose-related increase in femoral blood flow | Semi-Quantitative |

| Spontaneously Hypertensive Rats (SHR) | Oral | No significant effect on aortic cyclic nucleotide levels | Qualitative | |

Table 4: Representative Quantitative In Vivo Effects of Hydralazine

| Experimental Model | Dose & Route | Parameter | Change | Source |

|---|---|---|---|---|

| Awake Dogs | 0.8 mg/kg (cumulative) | Mean Aortic Pressure | ↓ 23 ± 4 mm Hg | |

| Dogs with Heart Failure | ~1 mg/kg/hr (Oral) | Mean Arterial Pressure | ↓ from 111.5 to 83.8 mm Hg | |

| Dogs with Heart Failure | ~1 mg/kg/hr (Oral) | Cardiac Index | ↑ from 3.06 to 6.81 L/min/m² | |

| Dogs with Heart Failure | ~1 mg/kg/hr (Oral) | Total Systemic Resistance | ↓ from 2903 to 992 dynes·s·cm⁻⁵·m² |

| Conscious Normotensive Dogs | 1 mg/kg (Oral) | Blood Pressure | Hypotensive effect observed | |

Experimental Protocols

The following are representative protocols for assessing the in vivo hemodynamic effects of a compound like this compound.

Protocol 2: Hemodynamic Measurement in Anesthetized Dogs

-

Animal Preparation: Beagle dogs are anesthetized (e.g., with sodium pentobarbital). The trachea is intubated to ensure a patent airway. Core body temperature is maintained using a heating pad.

-

Catheterization:

-

A catheter is inserted into a femoral artery for direct measurement of arterial blood pressure via a pressure transducer.

-

A catheter can be placed in a femoral vein for intravenous drug administration.

-

For regional blood flow, electromagnetic or laser Doppler flow probes can be placed around specific arteries (e.g., femoral, carotid, renal).

-

-

Baseline Measurement: After a stabilization period, baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), and regional blood flow, are recorded continuously.

-

Drug Administration: this compound is administered, typically as an intravenous infusion or a direct intra-arterial injection, at varying doses to establish a dose-response relationship.

-

Data Collection: Hemodynamic parameters are recorded continuously throughout the experiment and for a period after drug administration to observe the duration of action.

-

Data Analysis: Changes from baseline values are calculated for each dose. Vascular resistance is calculated as MAP divided by the respective blood flow (cardiac output for total peripheral resistance).

Visualization: In Vivo Experimental Workflow

Caption: General workflow for an in vivo hemodynamic study in an animal model.

Mechanism of Action: Signaling Pathways

The primary mechanism of this compound-induced vasodilation is a direct effect on vascular smooth muscle, leading to relaxation and a decrease in peripheral resistance.

This compound's Proposed Primary Pathway

The available evidence for this compound suggests that its vasodilatory action results, at least in part, from the inhibition of calcium ion (Ca2+) fluxes within vascular smooth muscle cells. This is a critical finding, as Ca2+ is the primary trigger for the contractile machinery in these cells. By reducing the influx of extracellular Ca2+ or its release from intracellular stores, this compound effectively uncouples the stimuli for contraction from the mechanical response. Notably, at effective antihypertensive doses, this compound did not significantly alter cyclic nucleotide (cAMP, cGMP) levels, suggesting its primary mechanism is independent of these common signaling pathways.

Caption: Proposed primary mechanism of this compound via inhibition of Ca2+ influx.

Comparative Pathways of Hydralazine

The more extensively studied analog, Hydralazine, is believed to act through multiple mechanisms that may also be relevant for this compound. These mechanisms offer a more detailed, albeit speculative, picture of how phthalazine vasodilators function.

-

Inhibition of IP3-Induced Ca2+ Release: Hydralazine may inhibit the inositol 1,4,5-trisphosphate (IP3) receptor on the sarcoplasmic reticulum, preventing the release of stored intracellular Ca2+.

-

Potassium Channel Opening: Some evidence suggests Hydralazine may open high-conductance Ca2+-activated K+ channels (BKCa), leading to hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated Ca2+ channels to open, thus reducing Ca2+ influx.

-

Prostacyclin Pathway: In certain vascular beds, Hydralazine's effects may be mediated by the release of prostacyclin (PGI2) from the endothelium, which then acts on smooth muscle cells to increase cAMP and cause relaxation.

Caption: Multiple proposed mechanisms of action for the analog Hydralazine.

Conclusion

This compound is a direct-acting vasodilator with primary effects on arteriolar smooth muscle. In vitro, it demonstrates a concentration-dependent ability to relax pre-constricted vascular tissues, an effect linked to the inhibition of calcium fluxes. In vivo, this direct action translates into a reduction in mean blood pressure and total peripheral resistance, accompanied by a reflex increase in cardiac output and regional blood flow. While specific quantitative data for this compound remains sparse, analysis of its close analog, Hydralazine, reveals EC50 values for vasorelaxation typically in the micromolar range and confirms a significant, dose-dependent reduction in blood pressure in animal models. The collective evidence strongly supports a mechanism independent of the cGMP/cAMP pathways, focusing instead on the modulation of calcium homeostasis within the vascular smooth muscle cell. Further research to quantify the dose-response relationship of this compound and definitively elucidate its molecular targets would be beneficial for its continued development and clinical application.

References

Unraveling the Molecular Targets of Budralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a phthalazine derivative, exerts its primary pharmacological effect as a direct-acting vasodilator. While its precise molecular targets have been the subject of ongoing investigation, a multi-faceted mechanism of action is emerging. This technical guide synthesizes the current understanding of this compound's molecular interactions, with a significant focus on its well-studied analog, hydralazine, to provide a comprehensive overview for research and drug development professionals. The core molecular activities of this compound converge on the relaxation of vascular smooth muscle, primarily through interference with intracellular calcium signaling. Additionally, a novel and distinct molecular targeting pathway involving epigenetic modification through DNA methylation inhibition has been identified for hydralazine, suggesting a broader range of biological effects. This document details the proposed mechanisms, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the implicated signaling pathways.

Core Molecular Target: Vascular Smooth Muscle Relaxation

The principal therapeutic effect of this compound is the relaxation of arteriolar smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This action is direct and does not involve the autonomic nervous system. The molecular underpinnings of this effect are complex and thought to involve multiple, potentially interconnected, pathways.

Interference with Intracellular Calcium (Ca²⁺) Homeostasis

A primary and well-supported mechanism of action for this compound and hydralazine is the disruption of calcium signaling within vascular smooth muscle cells.

-

Inhibition of Intracellular Ca²⁺ Release: this compound has been shown to inhibit the contractile response of vascular smooth muscle to agents that induce calcium release from the sarcoplasmic reticulum (SR).[1] Specifically, studies on hydralazine suggest that it inhibits inositol 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release from the SR.[2] This prevents the initial spike in cytosolic calcium required for the activation of contractile proteins.

-

Inhibition of Ca²⁺ Influx: There is also evidence to suggest that this compound may inhibit the influx of extracellular calcium, although this is considered a less prominent mechanism than the inhibition of intracellular release.[1][3]

Modulation of the Cyclic Guanosine Monophosphate (cGMP) Pathway

The role of the nitric oxide (NO)-cGMP pathway in this compound- and hydralazine-induced vasodilation is a subject of debate.

-

Contradictory Findings: Some studies suggest that hydralazine may activate soluble guanylate cyclase (sGC), leading to increased levels of cGMP, a potent second messenger that mediates vasodilation.[4] However, other research, including a study on this compound, found no significant effect on cyclic nucleotide levels at effective antihypertensive doses, suggesting a cGMP-independent mechanism.

Opening of Potassium (K⁺) Channels

The opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and promotes relaxation.

-

Conflicting Evidence: Some studies have proposed that hydralazine may activate high-conductance Ca²⁺-activated K⁺ (BKCa) channels. However, other investigations have failed to demonstrate a significant effect of hydralazine on membrane potential or K⁺ currents in vascular smooth muscle cells.

Novel Molecular Target: DNA Methylation Inhibition

A more recently elucidated molecular target of hydralazine, with potential long-term implications, is its ability to inhibit DNA methylation.

-

Epigenetic Modulation: Hydralazine has been shown to act as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs). The proposed mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway, leading to decreased expression of DNMT1 and DNMT3a. This can lead to the re-expression of silenced tumor suppressor genes and may also contribute to the autoimmune side effects associated with long-term hydralazine therapy.

Quantitative Data

The following table summarizes the available quantitative data for this compound and hydralazine from the cited literature.

| Compound | Parameter | Value | Species/System | Reference |

| This compound | Antihypertensive Potency (oral) | 2-3 times less potent than hydralazine | DOCA/saline hypertensive rats | |

| Hydralazine | IC₅₀ for Vasodilation | 1.9 mmol/L | Perfused human placental lobule | |

| Hydralazine | Half-maximal relaxation | 17 µM | Phenylephrine-contracted rabbit aorta | |

| Hydralazine | DNMT Inhibition | 30% decrease in activity at 10 µM | MCF-7/Adr cells | |

| Hydralazine | pD₂ (concentration-relaxation) | 5.38 ± 0.06 | Isolated porcine coronary arteries | |

| Hydralazine | Emax (maximal relaxation) | 85.9 ± 3.6% | Isolated porcine coronary arteries |

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or not fully disclosed in publications. The following sections provide an overview of the methodologies used in key experiments based on the available literature.

Assessment of Vasodilation in Isolated Aortic Rings

This in vitro assay is crucial for evaluating the direct vasodilatory effects of compounds on vascular smooth muscle.

-

Tissue Preparation: Thoracic aortas are dissected from experimental animals (e.g., rabbits, rats). The aorta is cleaned of connective tissue and cut into rings of a specified width.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The rings are connected to an isometric force transducer to record changes in tension.

-

Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as potassium chloride (KCl) or noradrenaline.

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound, hydralazine) are added to the organ bath.

-

Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. Dose-response curves are then constructed to determine parameters such as IC₅₀ (the concentration of the drug that produces 50% of the maximal relaxation).

Measurement of Intracellular Calcium Release

This assay helps to determine if a compound interferes with the release of calcium from intracellular stores.

-

Cell Culture: Vascular smooth muscle cells are cultured on coverslips.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The dye's fluorescence intensity changes in proportion to the intracellular calcium concentration.

-

Stimulation: The cells are stimulated with an agonist that induces IP₃-mediated calcium release (e.g., phenylephrine).

-

Drug Treatment: The effect of the test compound on the agonist-induced calcium transient is measured by pre-incubating the cells with the compound or by adding it concurrently with the agonist.

-

Fluorescence Microscopy: Changes in fluorescence are monitored using a fluorescence microscope equipped with a ratiometric imaging system. This allows for the quantification of changes in intracellular calcium concentration.

Patch-Clamp Electrophysiology for Potassium Channel Activity

The patch-clamp technique is the gold standard for studying the activity of ion channels.

-

Cell Preparation: Single vascular smooth muscle cells are isolated from arterial tissue using enzymatic digestion.

-

Patch-Clamp Recording: A glass micropipette with a very small tip opening is brought into contact with the cell membrane to form a high-resistance seal. Different configurations (whole-cell, inside-out, outside-out) can be used to measure ionic currents across the cell membrane or through single channels.

-

Voltage Clamp: The membrane potential is held constant (clamped) at a specific voltage, and the current that flows through the ion channels is measured.

-

Drug Application: The test compound is applied to the cell, and its effect on the potassium channel currents is recorded. This can reveal whether the drug acts as a channel opener or blocker.

DNA Methyltransferase (DNMT) Activity Assay

This assay is used to assess the inhibitory effect of a compound on DNMT enzymes.

-

Nuclear Extract Preparation: Nuclear extracts containing DNMTs are prepared from cultured cells.

-

In Vitro Methylation Reaction: The nuclear extract is incubated with a DNA substrate (e.g., poly(dI-dC)) and a methyl donor (S-adenosyl-L-[methyl-³H]methionine).

-

Drug Incubation: The test compound is included in the reaction mixture to determine its effect on the incorporation of the radiolabeled methyl group into the DNA.

-

Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition of DNMT activity.

-

In Vivo Methylation Analysis: The effect of the drug on DNA methylation in cells or tissues can be assessed using techniques such as Methylation-Specific PCR (MSP) and RT-PCR to analyze the methylation status and expression of specific genes.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the molecular actions of this compound and hydralazine.

References

- 1. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Budralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of budralazine, a vasodilator of the hydrazinophthalazine class. This compound undergoes significant metabolism, with its pharmacokinetic profile being notably influenced by the acetylator phenotype of the individual. This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, presenting quantitative data in structured tables for clear comparison. Furthermore, it outlines detailed experimental methodologies for key pharmacokinetic and metabolism studies, and visualizes metabolic pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the development and study of this compound and related compounds.

Introduction

This compound is an antihypertensive agent belonging to the class of peripheral vasodilators. Chemically, it is a derivative of hydralazine and acts by relaxing the smooth muscles of the arterioles, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.[1] Understanding the pharmacokinetic and metabolic fate of this compound is crucial for its safe and effective therapeutic use, as well as for the development of new drug candidates with improved profiles. This guide synthesizes available data to provide an in-depth technical overview of this compound's ADME properties.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been primarily studied in rats. The following sections summarize the key parameters of its absorption, distribution, metabolism, and excretion.

Absorption

Following oral administration of [14C]this compound to both normotensive and spontaneously hypertensive rats, the peak plasma concentration of total radioactivity is reached, indicating absorption from the gastrointestinal tract.[1]

Distribution

This compound exhibits a notable distribution profile. A high retention of radioactivity has been observed in the aorta wall, which is consistent with its mechanism of action as a vasodilator.[1] The time course of this retention in the aorta aligns with the observed reduction in blood pressure, suggesting that the parent drug or its active metabolites are targeting this tissue.[1]

Metabolism

This compound is extensively metabolized. In plasma, the parent drug is detected for a short period, with metabolites constituting the majority of the circulating radioactivity shortly after administration.[1] One of the major metabolites identified is 1-hydrazinophthalazine. The metabolic pathways of this compound in rats have been investigated, revealing its biotransformation into several products.

Excretion

The excretion of this compound and its metabolites occurs through both renal and fecal routes. Within 24 hours of oral administration in rats, approximately 45% of the administered radioactivity is excreted in the urine and 37% in the feces.

Tabulated Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of [14C]this compound in Rats Following Oral Administration

| Parameter | Value | Species/Strain | Notes |

| Peak Plasma Level (Cmax) of Total 14C | 3.6 µg equiv./mL | Normotensive and Spontaneously Hypertensive Rats | No significant difference between the two groups. |

| Parent Drug in Plasma (at 4 hours) | ~5% of total 14C | Normotensive and Spontaneously Hypertensive Rats | Parent drug was not detected after 4 hours. |

| 1-Hydrazinophthalazine in Plasma (within 16 hours) | ~15% of total 14C | Normotensive and Spontaneously Hypertensive Rats | A major metabolite. |

| Urinary Excretion (24 hours) | 45% of dose | Normotensive and Spontaneously Hypertensive Rats | |

| Fecal Excretion (24 hours) | 37% of dose | Normotensive and Spontaneously Hypertensive Rats |

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its pharmacology. The metabolic pathways are complex and result in the formation of several metabolites.

Metabolic Pathways

The metabolism of this compound in rats involves multiple enzymatic reactions. While specific pathways for this compound are not as extensively detailed as for its analog hydralazine, the key transformations are understood to be similar. These include acetylation, oxidation, and conjugation.

Figure 1: Proposed metabolic pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the pharmacokinetic and metabolic profiling of this compound. These protocols are based on established methods for the parent compound class.

In Vivo Pharmacokinetic Study in Rats

This protocol describes the procedures for an oral pharmacokinetic study of this compound in rats.

Figure 2: Workflow for an in vivo pharmacokinetic study.

4.1.1. Animals and Housing:

-

Species: Male Sprague-Dawley rats.

-

Acclimation: Animals are acclimated for at least 7 days prior to the experiment.

-

Housing: Housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

4.1.2. Drug Administration:

-

Formulation: [14C]this compound is formulated in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC).

-

Dose: A single oral dose is administered by gavage.

4.1.3. Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein at predetermined time points post-dose.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24-hour period.

4.1.4. Sample Analysis:

-

Plasma Preparation: Blood samples are centrifuged to separate plasma.

-

Radioactivity Measurement: The total radioactivity in plasma, urine, and homogenized feces is determined by liquid scintillation counting.

-

Metabolite Profiling: Plasma and urine samples are analyzed by High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate and quantify the parent drug and its metabolites.

Analytical Method for Quantification of this compound and Metabolites in Plasma

This protocol details a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its primary metabolites in plasma.

4.2.1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. HPLC Conditions:

Table 2: HPLC Parameters for the Analysis of this compound and its Metabolites

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detector | UV detector at an appropriate wavelength and/or a mass spectrometer |

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol describes an in vitro experiment to investigate the metabolic stability and metabolite identification of this compound using rat liver microsomes.

Figure 3: Workflow for an in vitro metabolism study.

4.3.1. Incubation:

-

Prepare an incubation mixture containing this compound, rat liver microsomes, and an NADPH regenerating system in a phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

4.3.2. Reaction Termination:

-

At various time points, terminate the reaction by adding an equal volume of cold acetonitrile.

4.3.3. Sample Analysis:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the remaining parent drug and the formed metabolites.

Conclusion

The pharmacokinetic and metabolic profile of this compound is characterized by rapid absorption, extensive metabolism, and excretion through both renal and fecal routes. A significant portion of the drug and/or its active metabolites distributes to the aorta, consistent with its vasodilatory effect. The metabolism of this compound is a key determinant of its disposition and is likely influenced by genetic polymorphisms in metabolizing enzymes, such as N-acetyltransferase 2 (NAT2), similar to its analog hydralazine. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's properties, which is essential for optimizing its therapeutic application and for the development of future antihypertensive agents.

References

Budralazine Bioavailability and Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption of budralazine, a vasodilator antihypertensive agent. Due to the limited availability of extensive clinical and preclinical data specifically for this compound, this document also incorporates detailed pharmacokinetic data from its structural analog, hydralazine, to provide a broader context for researchers. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited studies. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Introduction to this compound

This compound is a hydrazine derivative that, like its analog hydralazine, is recognized for its vasodilatory properties. While both compounds are used in the management of hypertension, their pharmacokinetic profiles, particularly bioavailability and absorption, are critical for understanding their clinical efficacy and safety. This guide synthesizes the available preclinical data on this compound and complements it with the more extensive data available for hydralazine.

Bioavailability and Absorption of this compound (Preclinical Data)

The most definitive data on this compound's pharmacokinetics comes from a 1979 study in rats using radiolabeled [14C]this compound.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in rats after oral administration.

| Parameter | Value | Species | Dosage | Notes |

| Peak Plasma Concentration (Cmax) of total 14C | 3.6 µg equiv./mL | Normotensive and Spontaneously Hypertensive Rats | Not specified | No significant difference between the two rat strains. |

| Time to Peak Concentration (Tmax) | Not specified | Rats | Not specified | - |

| Percentage of Parent Drug in Plasma (at 4 hours) | ~5% of total 14C | Rats | Not specified | Parent drug was not detected after 4 hours. |

| Percentage of 1-hydrazinophthalazine in Plasma (at 16 hours) | ~15% of total 14C | Rats | Not specified | A major metabolite. |

| Urinary Excretion (24 hours) | 45% of 14C dose | Rats | Not specified | - |

| Fecal Excretion (24 hours) | 37% of 14C dose | Rats | Not specified | - |

Experimental Protocol: Metabolism of [14C]this compound in Rats

Objective: To investigate the metabolic fate of orally administered [14C]this compound in normotensive and spontaneously hypertensive rats.[1]

Methodology:

-

Subjects: Male normotensive and spontaneously hypertensive rats.

-

Drug Administration: A single oral dose of [14C]this compound was administered.

-

Sample Collection: Blood samples were collected at various time points. Urine and feces were collected over a 24-hour period.

-

Analysis:

-

Plasma concentrations of total radioactivity were determined.

-

The relative percentages of the parent drug and its metabolite, 1-hydrazinophthalazine, in plasma were quantified.

-

Total radioactivity in urine and feces was measured to determine the excretion profile.

-

Macroautoradiography was used to assess the tissue distribution of radioactivity, with a focus on the aorta wall.[1]

-

Bioavailability and Absorption of Hydralazine (Human and Preclinical Data)

Given the limited data on this compound, the well-documented pharmacokinetics of its analog, hydralazine, can provide valuable insights.

Quantitative Pharmacokinetic Data in Humans

The oral bioavailability of hydralazine is notably influenced by the patient's acetylator status, a genetic polymorphism affecting the N-acetyltransferase 2 (NAT2) enzyme.[2][3]

| Parameter | Slow Acetylators | Fast Acetylators | Conditions |

| Oral Bioavailability | 30% - 35%[2] | 10% - 16% | Single oral dose |

| 26.2% ± 13.0% | 9.9% ± 6.0% | 75 mg oral dose in heart failure patients | |

| Peak Plasma Concentration (Cmax) | Higher | Lower | Dependent on dose and formulation |

| Time to Peak Concentration (Tmax) | 1 to 2 hours | 1 to 2 hours | Rapidly absorbed after oral administration |

| Effect of Food | Can enhance bioavailability | Can enhance bioavailability | Taking oral hydralazine with food improves bioavailability |

Experimental Protocol: Bioavailability of Hydralazine in Healthy Subjects

Objective: To assess the bioavailability of orally administered hydralazine in healthy human subjects.

Methodology:

-

Subjects: Four healthy human subjects.

-

Study Design: Crossover design with separate administration of a single oral and intravenous dose.

-

Drug Administration: 0.3 mg/kg of hydralazine administered orally and intravenously on separate occasions.

-

Sample Collection: Serum samples were collected over time. Urine was collected for 24 hours.

-

Analysis:

-

Serum concentrations of unchanged hydralazine were measured over time to determine the area under the curve (AUC).

-

Bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

-

Urinary excretion of hydralazine and its metabolite, 3-methyl-s-triazolo[3,4,a]phthalazine (MTP), was quantified using a gas-liquid-chromatographic method.

-

Metabolic Pathways and Experimental Workflows

This compound Metabolism in Rats

The metabolism of this compound in rats involves its conversion to 1-hydrazinophthalazine.

Caption: Metabolic pathway of this compound in rats.

Hydralazine Metabolism in Humans

Hydralazine undergoes extensive metabolism, which is influenced by the acetylator phenotype.

Caption: Influence of acetylator status on Hydralazine metabolism.

Experimental Workflow for Bioavailability Study

The following diagram illustrates a typical workflow for a human bioavailability study.

Caption: General workflow for a human bioavailability study.

Factors Influencing Bioavailability

Several factors can influence the bioavailability of hydralazine, and by extension, potentially this compound:

-

First-Pass Metabolism: Hydralazine undergoes extensive first-pass metabolism, which is a primary reason for its variable and often low bioavailability. This effect is dependent on the acetylator phenotype.

-

Food: The presence of food can enhance the bioavailability of hydralazine.

-

Drug Formulation: Sustained-release formulations can alter the absorption profile and bioavailability of hydralazine.

-

Drug-Drug Interactions: Co-administration of other drugs can potentially alter bioavailability.

Conclusion and Future Directions

The available data on this compound's bioavailability and absorption are limited to a single preclinical study in rats. This study indicates that this compound is absorbed orally, but a significant portion of the parent drug is rapidly metabolized. To fully characterize its pharmacokinetic profile and establish clear dose-response relationships in humans, further clinical studies are warranted. Future research should focus on:

-

Conducting single-dose pharmacokinetic studies in healthy human volunteers to determine absolute bioavailability.

-

Investigating the influence of genetic polymorphisms, such as acetylator status, on this compound metabolism and bioavailability.

-

Evaluating the effect of food on the absorption of this compound.

-

Characterizing the full metabolic profile of this compound in humans.

By addressing these knowledge gaps, a more complete understanding of this compound's clinical pharmacology can be achieved, leading to optimized therapeutic use.

References

Budralazine for Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budralazine is a direct-acting vasodilator of the hydrazine derivative class, developed for the management of hypertension. Structurally and pharmacologically similar to its better-known analog, hydralazine, this compound exerts its antihypertensive effects by directly relaxing the smooth muscle of arterioles, leading to a decrease in peripheral resistance. This guide provides an in-depth technical overview of the core research surrounding this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. Due to the limited availability of extensive data on this compound, this guide will also draw upon the more comprehensive research available for hydralazine to provide a fuller picture of its pharmacological profile, with the assumption of a similar mechanism of action.

Mechanism of Action

This compound's primary mechanism of action is the direct vasodilation of arterial smooth muscle. This effect is believed to be mediated through the interference with calcium ion signaling within the vascular smooth muscle cells. The proposed signaling pathway involves the inhibition of inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum, a critical step in the process of smooth muscle contraction.[1] By reducing the intracellular concentration of free calcium, this compound leads to muscle relaxation and vasodilation.

There is also evidence to suggest the involvement of other mechanisms, including the opening of high-conductance calcium-activated potassium (BKCa) channels, which would lead to hyperpolarization of the cell membrane and further contribute to vasodilation. The role of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in the action of hydrazine derivatives is a subject of some debate. While some studies suggest that hydralazine may increase cGMP levels, others have found its vasodilatory effect to be independent of the endothelium and guanylate cyclase activation.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and its analog, hydralazine.

Table 1: Preclinical Antihypertensive Efficacy of this compound

| Animal Model | Administration Route | Dose Range | Key Findings | Reference |

| DOCA/saline hypertensive rats | Oral | 4-15 mg/kg | Dose-related and sustained antihypertensive effect. 2-3 times less potent than hydralazine in a single dose. | [3] |

| Spontaneously Hypertensive Rats (SHR) | Oral | Higher doses (not specified) | Similar hypotensive magnitude to hydralazine after 4 weeks of treatment. | [3] |

| Spontaneously Hypertensive Rats (SHR) | Oral | 40 mg/kg | Reduced arterial blood pressure to near normotensive levels. | |

| Spontaneously Hypertensive Rats (SHR) | Intravenous | 3-10 mg/kg | Dose-dependent increase in regional cerebral blood flow (50-250%) without affecting arterial blood pressure. |

Table 2: Comparative Effects of this compound and Hydralazine on Plasma Renin Activity

| Animal Model | Drug | Potency Comparison | Key Findings | Reference |

| Normotensive rats | This compound vs. Hydralazine | This compound is ~8 times less potent | This compound has a significantly lower impact on increasing plasma renin activity compared to hydralazine after a single oral administration. |

Table 3: Pharmacokinetic Parameters of Hydralazine in Humans

| Parameter | Value | Conditions | Reference |

| Bioavailability | 26-50% | Oral administration | |

| Protein Binding | 85-90% | - | |

| Elimination Half-life | 2-8 hours | Normal renal function | |

| Onset of Action | ~15 minutes | Intravenous administration | |

| Duration of Action | Up to 6 hours | - |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, the following protocols are based on established methods for studying antihypertensive agents, with specific details drawn from research on hydralazine. These can be adapted for the study of this compound.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the antihypertensive effect of this compound in a genetic model of hypertension.

Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.

-

Blood Pressure Measurement:

-

Tail-Cuff Method (Non-invasive):

-

Acclimatize rats to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced blood pressure variations.

-